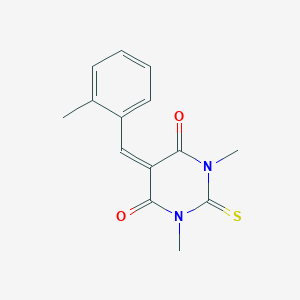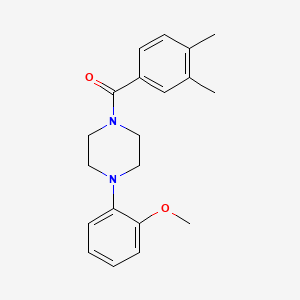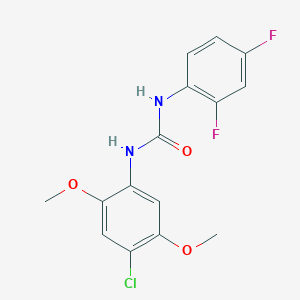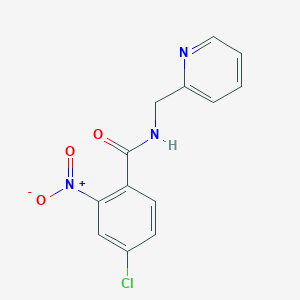
ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a carbamoyl group, a methyl group, and a butanamido group attached to the thiophene ring. It has a molecular formula of C14H20N2O4S and a molecular weight of 312.38 g/mol .
準備方法
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Substituents: The carbamoyl, methyl, and butanamido groups are introduced through subsequent reactions. For example, the carbamoyl group can be introduced via a reaction with an isocyanate, while the butanamido group can be added through an amide formation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
ETHYL 5-CARBAMOYL-4-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]THIOPHENE-3-CARBOXYLATE: This compound has a pentafluorobenzoyl group instead of the butanamido group, which may alter its chemical reactivity and biological activity.
ETHYL 5-CARBAMOYL-4-METHYL-2-[(3-NITROBENZOYL)AMINO]THIOPHENE-3-CARBOXYLATE: The presence of a nitrobenzoyl group can significantly impact the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-(3-methylbutanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-20-14(19)10-8(4)11(12(15)18)21-13(10)16-9(17)6-7(2)3/h7H,5-6H2,1-4H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQOZMGMRBEDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methoxyanilino)-2-oxoethyl]-2-methylbenzamide](/img/structure/B5827274.png)



![2-[(3-methylbutyl)thio]-4,6-pyrimidinediol](/img/structure/B5827308.png)
![2-[(2,4-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5827314.png)



![2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5827335.png)
![1-[2-(2-Methoxyphenyl)ethyl]-3-propylthiourea](/img/structure/B5827337.png)

![N-[2-(acetylamino)phenyl]-3-cyclopentylpropanamide](/img/structure/B5827354.png)
![2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B5827368.png)
